N-[(3,5-dimethyl-4-isoxazolyl)methyl]-1H-indole-5-carboxamide
Description
N-[(3,5-dimethyl-4-isoxazolyl)methyl]-1H-indole-5-carboxamide is a complex organic compound that features both an isoxazole and an indole moiety
Properties
IUPAC Name |
N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-1H-indole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O2/c1-9-13(10(2)20-18-9)8-17-15(19)12-3-4-14-11(7-12)5-6-16-14/h3-7,16H,8H2,1-2H3,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPIWNTYGNMRXEE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)CNC(=O)C2=CC3=C(C=C2)NC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3,5-dimethyl-4-isoxazolyl)methyl]-1H-indole-5-carboxamide typically involves the formation of the isoxazole ring followed by its attachment to the indole moiety. One common method involves the cyclization of propargylic N-hydroxycarbamates and N-alkoxycarbonyl amino ethers via a platinum-carbene intermediate to form differentially substituted regioisomeric isoxazoles . This is followed by the coupling of the isoxazole with an indole derivative under appropriate conditions.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
N-[(3,5-dimethyl-4-isoxazolyl)methyl]-1H-indole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The isoxazole ring can be oxidized under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: Various substituents can be introduced into the isoxazole or indole rings through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and catalysts like palladium on carbon for hydrogenation reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the isoxazole ring can lead to the formation of oxazole derivatives, while reduction can yield various reduced forms of the compound .
Scientific Research Applications
N-[(3,5-dimethyl-4-isoxazolyl)methyl]-1H-indole-5-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: It is investigated for its potential therapeutic applications, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of N-[(3,5-dimethyl-4-isoxazolyl)methyl]-1H-indole-5-carboxamide involves its interaction with specific molecular targets. The isoxazole ring can interact with various enzymes and receptors, modulating their activity. The indole moiety can also bind to specific proteins, affecting cellular pathways and processes .
Comparison with Similar Compounds
Similar Compounds
- N-[(3,5-dimethyl-4-isoxazolyl)methyl]aniline
- 2-hydroxy-N-(3,4-dimethyl-5-isoxazolyl)-1,4-naphthoquinone-4-imine
Uniqueness
N-[(3,5-dimethyl-4-isoxazolyl)methyl]-1H-indole-5-carboxamide is unique due to its combination of an isoxazole and an indole moiety, which imparts distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications in research and industry .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
